(2R)-[(diphenylacetyl)amino](phenyl)acetic acid
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Overview
Description
“(2R)-(diphenylacetyl)aminoacetic acid” is a chemical compound with the CAS Number: 202805-26-3. It has a molecular weight of 345.4 and its IUPAC name is (2R)-(diphenylacetyl)aminoethanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H19NO3/c24-21(23-20(22(25)26)18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,(H,23,24)(H,25,26)/t20-/m1/s1 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular formula of C22H19NO3 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Conformational Analysis and Chemical Synthesis
Theoretical studies have been conducted on compounds related to (2R)-(diphenylacetyl)aminoacetic acid to understand their intrinsic conformational preferences. One such compound, a phenylalanine cyclopropane analogue with two phenyl substituents, underwent theoretical analysis to examine its conformational impact. The study utilized ab initio HF and DFT methods, highlighting the compound's potential in the field of peptide synthesis and drug design due to its unique conformational properties (Casanovas et al., 2003).
Precursor for ACE Inhibitors
(R)-2-Hydroxy-4-phenylbutyric acid, a precursor closely related to (2R)-(diphenylacetyl)aminoacetic acid, plays a crucial role in the production of Angiotensin Converting Enzyme (ACE) inhibitors. The synthesis of this compound has been explored through enantioselective reduction of the corresponding α-ketoacid, utilizing both chemical and biochemical methods, highlighting its significance in pharmaceutical manufacturing (Schmidt et al., 1992).
Peptide Synthesis
The protection of the carboxyl group of amino acids during peptide synthesis has seen innovative methods, including the use of acid-labile diphenylmethyl ester groups. Such advancements have contributed to the development of more efficient synthesis techniques for peptides, underscoring the utility of (2R)-(diphenylacetyl)aminoacetic acid derivatives in this field (Stelakatos et al., 1966).
Molecular Crystals and Chirality
The interaction between acridine and diphenylacetic acid, both achiral compounds, results in the formation of a chiral two-component molecular crystal. This spontaneous crystallization from an acetonitrile solution demonstrates the potential of (2R)-(diphenylacetyl)aminoacetic acid derivatives in the study of chirality and molecular assembly, which could have implications for material science and nanotechnology (Koshima et al., 1996).
Photophysical Studies
Photophysical and theoretical studies have been conducted on diphenylacetylene derivatives, including those related to (2R)-(diphenylacetyl)aminoacetic acid. These studies focus on the effects of intramolecular charge transfer and conformational stiffness on photophysical properties, showcasing the compound's relevance in the development of optical materials and sensors (Szyszkowska et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(2R)-2-[(2,2-diphenylacetyl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-21(23-20(22(25)26)18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,(H,23,24)(H,25,26)/t20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEBEFJSLZPNJI-HXUWFJFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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